

toxicological data and safety assessment of octyl butyrate

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Compound of Interest		
Compound Name:	Octyl butyrate	
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An In-depth Technical Guide to the Toxicological Data and Safety Assessment of **Octyl Butyrate**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Octyl butyrate (CAS No. 110-39-4), also known as octyl butanoate, is a fatty acid ester widely used as a flavoring agent in foods and as a fragrance ingredient in cosmetics and other consumer products.[1][2] It is characterized by a fruity, waxy, and green aroma.[3] This document provides a comprehensive overview of the available toxicological data and the safety assessment of octyl butyrate, compiled from peer-reviewed literature and reports from regulatory and safety assessment bodies such as the Flavor and Extract Manufacturers Association (FEMA), the Research Institute for Fragrance Materials (RIFM), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

The safety of **octyl butyrate** is well-established through its long history of use and is supported by its status as Generally Recognized as Safe (GRAS) by FEMA for its intended use as a flavoring substance.[3][4][5] The JECFA has also evaluated **octyl butyrate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[6][7] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including **octyl butyrate**, are safe in the present practices of use and concentration when formulated to be non-irritating.[2]



The toxicological evaluation of **octyl butyrate** often employs a read-across approach, where data from structurally similar chemicals (analogs) are used to assess its safety. This is a scientifically accepted method to fill data gaps without conducting new animal testing. For **octyl butyrate**, this approach is justified by its expected metabolic fate: it is anticipated to be rapidly hydrolyzed into n-octanol and butyric acid, both of which are endogenous substances with well-characterized metabolic and toxicological profiles.

Chemical and Physical Properties

Property	Value	Reference
Synonyms	Octyl butanoate, n-Octyl butyrate, Butanoic acid, octyl ester	[2]
CAS Number	110-39-4	[5]
Molecular Formula	C12H24O2	[2]
Molecular Weight	200.32 g/mol	[2]
Physical Form	Colorless liquid	[8]
Solubility	Practically insoluble in water; soluble in alcohol, fats, and oils.	[3][8]

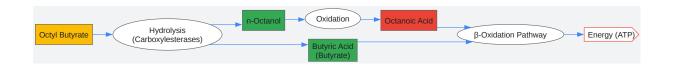
Metabolism and Pharmacokinetics

The primary metabolic pathway for **octyl butyrate**, like other simple alkyl esters, is hydrolysis by carboxylesterases, which are abundant in the intestines and liver. This process breaks the ester bond to yield n-octanol and butyric acid.

- n-Octanol: This fatty alcohol is readily oxidized to octanoic acid, which can then enter the fatty acid beta-oxidation pathway to be metabolized for energy.
- Butyric Acid (Butyrate): This short-chain fatty acid (SCFA) is a natural product of fiber fermentation in the colon and serves as a primary energy source for colonocytes.[9] It is readily absorbed and metabolized through normal physiological pathways.



This rapid and efficient hydrolysis to common dietary and endogenous substances is a key factor in the low systemic toxicity of **octyl butyrate**.



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Figure 1: Metabolic pathway of Octyl Butyrate.

Toxicological Profile

The safety assessment of **octyl butyrate** relies heavily on data from read-across analogs and the understanding of its metabolic fate.

Acute Toxicity

Specific LD50 (oral, dermal) or LC50 (inhalation) values for **octyl butyrate** are not consistently reported in publicly available literature. A safety data sheet notes that 100% of the substance consists of components with unknown acute oral, dermal, and inhalation toxicity, highlighting the data gap for the substance itself.[10] However, given its rapid hydrolysis into relatively nontoxic metabolites, its acute toxicity is expected to be very low.

Repeated Dose Toxicity

No specific repeated-dose toxicity studies on **octyl butyrate** were found. However, safety assessments have been conducted using data from structural analogs.

 Read-Across Analog: Butyl propionate (CAS No. 590-01-2) was used to assess the safety of butyl butyrate, another similar ester. A No-Observed-Adverse-Effect Level (NOAEL) of 2071 mg/kg/day was established from a study on butyl propionate, which provided a large margin of exposure (MOE) for butyl butyrate at its current use levels.[11]



Read-Across Analog: For octanoic acid (a metabolite of octyl esters), a NOAEL for maternal
and reproductive toxicity was determined to be 1000 mg/kg/day.[12] A derived NOAEL for
repeated dose toxicity was calculated as 333.33 mg/kg/day after applying a safety factor.[12]

These data support the conclusion that **octyl butyrate** does not pose a risk for systemic toxicity at current exposure levels.

Genotoxicity

Octyl butyrate is not expected to be genotoxic.[12]

Assay Type	Result	Comments	Reference
BlueScreen Assay	Negative	A screening assay for genotoxicity and cytotoxicity. Data on the related butyl butyrate showed no genotoxicity.	[11]
Read-Across	Not Genotoxic	Data from analogs such as hexyl isobutyrate and ethyl hexanoate show no evidence of genotoxic potential.	[11][13]

The Ames test is a widely used method for evaluating the mutagenic potential of a chemical.

- Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
- Procedure: The bacterial strains are exposed to the test substance, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver enzymes).
- Endpoint: The substance's ability to cause reverse mutations (reversions) that restore the bacteria's ability to synthesize the amino acid is measured by counting the number of



revertant colonies.

• Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive (mutagenic) result.

Skin Sensitization and Irritation

Octyl butyrate is considered to have a low potential for skin sensitization and irritation.

Endpoint	Result	Comments	Reference
Skin Sensitization	Not a concern at current use levels.	A No Expected Sensitization Induction Level (NESIL) of 7000 µg/cm² was established based on data from the read- across analog hexyl 2- methylbutyrate.	[13]
Skin Irritation	Mild irritant	Safety data sheets indicate it may cause mild skin irritation. The CIR panel concluded it is safe when formulated to be non-irritating.	[2][10]

The LLNA is the preferred method for assessing the skin sensitization potential of a substance.

- Test System: Mice (typically CBA/J strain).
- Procedure: The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days. A vehicle control and a positive control group are included.
- Endpoint: On day 5, a solution containing radiolabeled thymidine (or an alternative label) is
 injected intravenously. The mice are euthanized a few hours later, and the draining auricular
 lymph nodes are excised and weighed. The proliferation of lymphocytes in the lymph nodes,



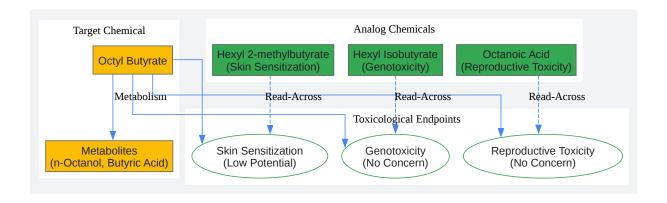
which is indicative of a sensitization response, is measured by quantifying the incorporation of the radiolabel.

• Interpretation: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Reproductive and Developmental Toxicity

Direct data on **octyl butyrate** is lacking, but read-across data from analogs suggest no concern for reproductive or developmental effects.

Read-Across Analog: For octanoic acid, the NOAEL for maternal and reproductive toxicity
was 1000 mg/kg/day in a study where animals were dosed before mating and during
gestation. No adverse effects on fertility or pup development were observed up to the highest
dose tested.[12] This provides a margin of exposure of over 6,000,000 for octanoic acid at
current use levels.[12]



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Figure 2: Read-across approach for safety assessment.

Safety and Regulatory Status



Organization	Status / Conclusion	Reference
FEMA	GRAS (Generally Recognized as Safe) - No. 2807	[3][5]
JECFA	No safety concern at current levels of intake when used as a flavouring agent.	[6][7]
CIR Expert Panel	Alkyl esters are safe in the present practices of use and concentration when formulated to be non-irritating.	[2]
IFRA	A usage level up to 3.0% in the fragrance concentrate is recommended.	[3]

Conclusion

The comprehensive safety assessment of **octyl butyrate**, supported by data from its metabolites and structurally related analogs, indicates a low order of toxicity. It is not genotoxic, not a significant skin sensitizer at current use levels, and is not expected to pose a risk for reproductive or developmental toxicity. Its rapid hydrolysis into endogenous and readily metabolized substances—n-octanol and butyric acid—is the primary basis for its safety profile. The GRAS status affirmed by FEMA and the positive evaluations by JECFA and the CIR Expert Panel confirm that **octyl butyrate** is safe for its intended uses in food and cosmetic products under the current conditions of use.

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